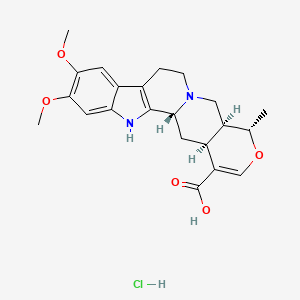
Thymidine, 3'-S-ethyl-3'-thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine, 3’-S-ethyl-3’-thio- is a modified nucleoside where the 3’-hydroxyl group of thymidine is replaced by a thioether group. This modification can significantly alter the chemical and biological properties of the nucleoside, making it a valuable compound for various scientific research applications, particularly in the fields of nucleic acid chemistry and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-S-ethyl-3’-thio- typically involves the substitution of the 3’-hydroxyl group with a thioether group. One common method includes the use of a thioetherification reaction where thymidine is treated with an appropriate thiol reagent under specific conditions. For instance, the reaction might involve the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction .
Industrial Production Methods: While detailed industrial production methods for Thymidine, 3’-S-ethyl-3’-thio- are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: Thymidine, 3’-S-ethyl-3’-thio- can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The thioether group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products:
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted thymidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Thymidine, 3’-S-ethyl-3’-thio- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides for studying nucleic acid interactions and mechanisms.
Biology: Employed in the development of nucleic acid probes and primers for molecular biology techniques.
Medicine: Investigated for its potential in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of specialized nucleic acid-based materials and diagnostics.
Mecanismo De Acción
The mechanism by which Thymidine, 3’-S-ethyl-3’-thio- exerts its effects involves its incorporation into nucleic acids. The thioether modification can alter the nucleic acid’s structure and function, affecting processes such as replication, transcription, and enzymatic degradation. The compound can interact with various molecular targets, including DNA and RNA polymerases, nucleases, and other nucleic acid-binding proteins, thereby influencing cellular processes and pathways .
Comparación Con Compuestos Similares
Thymidine: The unmodified nucleoside.
3’-Thio-thymidine: A similar compound with a sulfur atom replacing the 3’-oxygen.
2’-Deoxy-3’-thio-thymidine: Another analog with a sulfur substitution at the 3’-position.
Comparison: Thymidine, 3’-S-ethyl-3’-thio- is unique due to the presence of the ethyl-thioether group at the 3’-position, which can confer distinct chemical and biological properties compared to other thymidine analogs. This modification can enhance the compound’s stability, alter its interaction with enzymes, and provide unique functionalities for research and therapeutic applications .
Propiedades
Número CAS |
70465-86-0 |
|---|---|
Fórmula molecular |
C12H18N2O4S |
Peso molecular |
286.35 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-ethylsulfanyl-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H18N2O4S/c1-3-19-9-4-10(18-8(9)6-15)14-5-7(2)11(16)13-12(14)17/h5,8-10,15H,3-4,6H2,1-2H3,(H,13,16,17)/t8-,9+,10-/m1/s1 |
Clave InChI |
ZWPXGLDYWMZUND-KXUCPTDWSA-N |
SMILES isomérico |
CCS[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C |
SMILES canónico |
CCSC1CC(OC1CO)N2C=C(C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





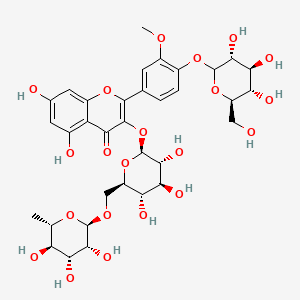
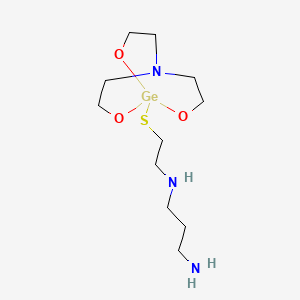

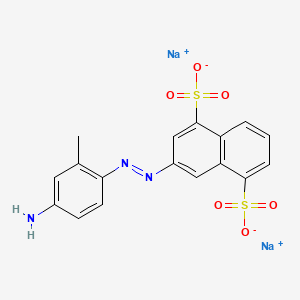

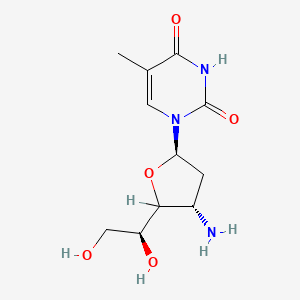
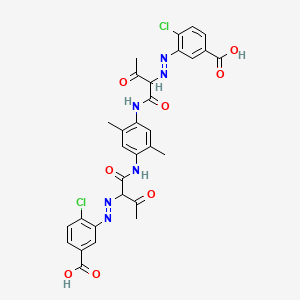


![[(3S,3aR,6S,6aS)-3-(dimethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784889.png)
